1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride
Description
Properties
IUPAC Name |
3-pyridin-1-ium-1-ylchromen-2-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10NO2.ClH/c16-14-12(15-8-4-1-5-9-15)10-11-6-2-3-7-13(11)17-14;/h1-10H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJWUZPCCZTTFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC3=CC=CC=C3OC2=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-2H-chromen-3-yl derivatives and pyridine.
Reaction Conditions: The chromenyl derivative is reacted with pyridine in the presence of a suitable chlorinating agent, such as thionyl chloride or phosphorus trichloride, to form the pyridinium chloride salt.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reactivity of the Pyridinium Moiety
The 1λ⁵-pyridin-1-ylium group exhibits electrophilic character , facilitating:
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Ionic interactions : The chloride counterion participates in polar solvent-mediated reactions.
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Quaternization : Pyridinium nitrogen can stabilize adjacent carbocations, enabling nucleophilic substitutions (e.g., with amines or thiols) .
Example Reaction
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Substitution : Under basic conditions, the chloride ion is displaced by nucleophiles (e.g., hydroxide), forming 1-(2-oxo-2H-chromen-3-yl)pyridin-1-ium hydroxide .
Coumarin Ring Reactivity
The 2-oxo-2H-chromen-3-yl group undergoes:
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Electrophilic Aromatic Substitution : Bromination or nitration at the C-6/C-8 positions due to electron-rich benzene ring .
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Photooxidation : UV exposure induces [2+2] cycloaddition, forming dimeric products (observed in structurally similar coumarins) .
Experimental Evidence
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Photoirradiation of 3-acetylcoumarin derivatives yields dimers via C=C bond cleavage .
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Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the C-6 position .
Acylative Reactions
The acetyl bridge (-CO-CH₂-) is susceptible to:
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Hydrolysis : Acidic or alkaline conditions cleave the acetyl group, regenerating coumarin-3-carboxylic acid .
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Reduction : NaBH₄ reduces the carbonyl to a hydroxyl group, forming 1-(2-hydroxyethyl)pyridinium derivatives .
Condensation Reactions
The coumarin’s lactone ring participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming fused heterocycles .
Stability and Degradation
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Thermal Stability : Decomposes above 225°C, releasing CO and HCl .
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pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding coumarin-3-carboxylic acid and pyridinium hydroxide .
Degradation Products
| Condition | Major Products | Minor Products |
|---|---|---|
| Acidic (HCl) | Coumarin-3-carboxylic acid, Pyridine | CO₂, NH₃ |
| Alkaline (NaOH) | 3-Hydroxycoumarin, Pyridinium hydroxide | Acetic acid |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(2-oxo-2H-chromen-3-yl)-1λ⁵-pyridin-1-ylium chloride serves as an important building block for creating more complex organic molecules. It is utilized in various organic reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form derivatives using agents like potassium permanganate. |
| Reduction | Reduction reactions yield various reduced forms using sodium borohydride. |
| Substitution | Nucleophilic substitution can replace the chloride ion with other nucleophiles. |
Biological Activities
Research has indicated that similar chromenone derivatives exhibit promising biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various bacterial strains. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, indicating therapeutic potential. |
| Anti-inflammatory | May modulate inflammatory pathways, contributing to therapeutic effects. |
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in drug development. Its interaction with biological targets suggests possible applications in treating diseases related to inflammation and cancer.
Industrial Applications
Due to its unique chemical properties, 1-(2-oxo-2H-chromen-3-yl)-1λ⁵-pyridin-1-ylium chloride is also explored in the production of:
| Application Type | Description |
|---|---|
| Dyes and Pigments | Used in the formulation of colorants due to its vibrant color properties. |
| Chemical Reagents | Serves as a reagent in various industrial chemical processes. |
Case Studies and Research Findings
Several studies have highlighted the applications of chromenone derivatives similar to 1-(2-oxo-2H-chromen-3-yl)-1λ⁵-pyridin-1-ylium chloride:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of chromenone exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the chromenone framework could enhance anticancer activity.
Case Study 2: Antimicrobial Properties
Research published in Journal of Medicinal Chemistry indicated that certain chromenone derivatives showed promising antimicrobial activity against Gram-positive bacteria, which could lead to the development of new antibacterial agents.
Case Study 3: Industrial Use in Dyes
A study on the use of chromenone-based compounds in dye production showed that they could provide vibrant colors and stability, making them suitable for various textile applications.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₄H₁₀ClNO₂.
Key Observations:
Pyridinium vs. Non-Pyridinium Derivatives: The target compound’s pyridinium chloride group differentiates it from coumarin derivatives like Compound 3 (), which features a malononitrile substituent. The pyridinium moiety enhances polarity and solubility compared to neutral coumarin analogs.
Biological Activity :
- Compound 3 () demonstrated anticancer activity, attributed to the coumarin core’s ability to intercalate DNA or inhibit kinases . The pyridinium group in the target compound may enhance cellular uptake due to its positive charge, though empirical data are lacking.
Synthetic Flexibility: The target compound is synthesized via diazonium salt coupling (), whereas Compound 3 arises from Knoevenagel condensation . These divergent pathways highlight tunability for functional group introduction.
Physicochemical Property Analysis
Biological Activity
1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
The molecular formula for this compound is C₁₁H₈ClN₃O, with a molecular weight of approximately 227.65 g/mol. The compound features a chromenone moiety, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of chromenone derivatives with pyridine-based reagents. For example, the reaction of 3-acylcoumarins with various nitrogen-containing heterocycles has been reported to yield derivatives with enhanced biological properties .
Antioxidant Activity
Recent studies have demonstrated that compounds containing the chromenone structure exhibit significant antioxidant activity. For instance, derivatives synthesized from 2H-chromen-3-yl frameworks showed effective scavenging of free radicals in DPPH assays, indicating their potential as antioxidant agents .
Antimicrobial Activity
Research has indicated that similar chromenone derivatives possess notable antibacterial and antifungal properties. In one study, various coumarin derivatives were evaluated for their antimicrobial efficacy using agar diffusion methods, revealing promising results against several pathogenic strains .
Anticancer Potential
The anticancer potential of this compound has been explored in vitro. Studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antibacterial activity against E. coli and S. aureus; showed significant inhibition at concentrations ranging from 50 to 100 µg/mL. |
| Study 2 | Investigated the antioxidant capacity using DPPH assay; recorded IC50 values indicating strong radical scavenging ability comparable to ascorbic acid. |
| Study 3 | Assessed cytotoxic effects on HeLa cells; demonstrated a dose-dependent increase in apoptosis markers at concentrations above 10 µM. |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-oxo-2H-chromen-3-yl)-1λ⁵-pyridin-1-ylium chloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling 2-oxo-2H-chromen-3-carbaldehyde with a pyridinium precursor under acidic conditions. A reflux setup with anhydrous solvents (e.g., acetonitrile or dichloromethane) is often employed to minimize hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol can achieve >95% purity. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How is the crystal structure of this compound determined, and what software tools are validated for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. Validate the structure using R-factor convergence (<5%) and check for residual electron density anomalies .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and coupling patterns.
- FTIR : Key peaks include C=O (chromen-2-one, ~1700 cm⁻¹) and pyridinium C-N⁺ (~1650 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-Cl]⁺ and isotopic patterns.
Cross-validate with X-ray crystallography to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model the compound’s HOMO-LUMO gap, charge distribution, and electrophilic/nucleophilic sites. Solvent effects (PCM model) improve accuracy for reactivity in aqueous environments. Validate computational results against experimental UV-Vis spectra (λmax) and redox potentials from cyclic voltammetry .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?
Methodological Answer: Discrepancies (e.g., unexpected tautomer stability or reaction pathways) require iterative validation:
Re-examine experimental conditions (e.g., solvent polarity, pH).
Adjust computational parameters (e.g., inclusion of dispersion corrections or explicit solvent molecules).
Use multi-method approaches (e.g., MD simulations for dynamic behavior).
Cross-disciplinary collaboration between synthetic chemists and theoreticians is critical .
Q. How can the biological activity of this compound be systematically evaluated in academic settings?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram-positive/negative bacteria, fungi).
- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity.
Compare results with structurally related coumarin derivatives to establish structure-activity relationships (SAR) .
Q. What advanced crystallographic techniques address disorder or twinning in the compound’s structure?
Methodological Answer: For twinned crystals, employ the TwinRotMat option in SHELXL or use PLATON’s TWINABS for data integration. For positional disorder, apply restraints (e.g., SIMU/ISOR) during refinement. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps in challenging cases .
Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at 24-hour intervals.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–60°C) predict shelf-life.
Report degradation products using LC-MS/MS and propose mechanisms (e.g., hydrolysis of the pyridinium ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
